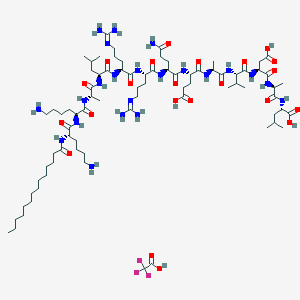
2,4-Dicyanobenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dicyanobenzotrifluoride is a chemical compound with the molecular formula C9H3F3N2 . It has an average mass of 196.129 Da and a monoisotopic mass of 196.024826 Da .
Molecular Structure Analysis
The molecular structure of 2,4-Dicyanobenzotrifluoride consists of a benzene ring substituted with two cyanide groups and a trifluoromethyl group . The InChI representation of the molecule isInChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H . Physical And Chemical Properties Analysis
2,4-Dicyanobenzotrifluoride has a molecular weight of 196.13 g/mol . It has a topological polar surface area of 47.6 Ų and contains 14 heavy atoms . The compound has no hydrogen bond donors, five hydrogen bond acceptors, and no rotatable bonds .Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
2,4-Dicyanobenzotrifluoride has been instrumental in the synthesis and structure characterization of linear and T-shaped Iron(I) complexes supported by N-heterocyclic carbene (NHC) ligands. The preparation of these complexes involves controlled reduction and halide-abstraction methods, leading to the formation of homoleptic two-coordinate iron(I)-NHC complexes. These complexes exhibit high-spin nature and maintain their coordination structure in solution, highlighting the stability and versatility of 2,4-dicyanobenzotrifluoride derivatives in coordination chemistry (Ouyang et al., 2015).
Luminescence and Material Science
2,4-Dicyanobenzotrifluoride-based compounds have found applications in material science, particularly in luminescence properties. Lanthanide ternary complexes involving 2,4-dicyanobenzotrifluoride derivatives exhibit unique crystal structures and thermoluminescence properties. These complexes form one-dimensional chains that assemble into two-dimensional supramolecular frameworks, showcasing potential in advanced material applications due to their structural and luminescent characteristics (Du et al., 2020).
Photocatalytic Transformations
The donor-acceptor nature of 2,4-dicyanobenzotrifluoride derivatives, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), has been exploited in photocatalytic transformations. These compounds serve as powerful organophotocatalysts due to their excellent redox window, chemical stability, and broad applicability in various organic reactions. This highlights the role of 2,4-dicyanobenzotrifluoride derivatives in facilitating environmentally friendly and efficient organic synthesis (Shang et al., 2019).
Organic Synthesis and Functionalization
The regioexhaustive functionalization of phenols and their fluorinated derivatives using organometallic intermediates has been significantly advanced by employing 2,4-dicyanobenzotrifluoride derivatives. This method allows for the synthesis of a wide array of di- or trifluorinated hydroxybenzoic acids, demonstrating the compound's utility in diversifying organic synthesis and enabling the exploration of novel chemical spaces (Marzi et al., 2004).
Propriétés
IUPAC Name |
4-(trifluoromethyl)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVYAKAXNCOKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659324 |
Source


|
| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dicyanobenzotrifluoride | |
CAS RN |
1483-43-8 |
Source


|
| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid](/img/structure/B576273.png)


![1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine](/img/structure/B576276.png)
![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)
![6-Oxa-10-azatricyclo[6.2.1.04,9]undeca-2,4,8(11),9-tetraene](/img/structure/B576281.png)

![2H-Thiazolo[4,5-C]carbazole](/img/structure/B576285.png)




